molecular formula C9H5Cl2FO2 B1460376 3-(3,6-dichloro-2-fluorophenyl)prop-2-enoic acid CAS No. 1807393-04-9

3-(3,6-dichloro-2-fluorophenyl)prop-2-enoic acid

Cat. No.: B1460376
CAS No.: 1807393-04-9
M. Wt: 235.04 g/mol
InChI Key: LUILXZDRKJCEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,6-dichloro-2-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H5Cl2FO2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-dichloro-2-fluorophenyl)prop-2-enoic acid typically involves the reaction of 3,6-dichloro-2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

3-(3,6-dichloro-2-fluorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,6-dichloro-2-fluorophenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3,6-dichloro-2-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,6-dichloro-2-fluorophenyl)prop-2-enoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

1807393-04-9

Molecular Formula

C9H5Cl2FO2

Molecular Weight

235.04 g/mol

IUPAC Name

3-(3,6-dichloro-2-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Cl2FO2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h1-4H,(H,13,14)

InChI Key

LUILXZDRKJCEJP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1Cl)C=CC(=O)O)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1Cl)C=CC(=O)O)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.